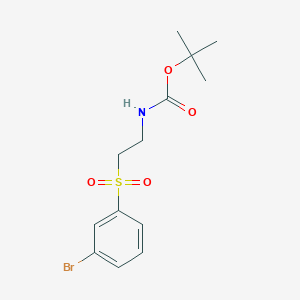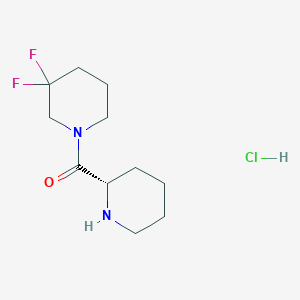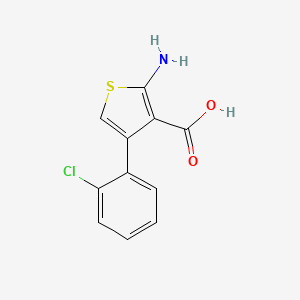
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate is a complex organic compound known for its intricate molecular structure. This compound is characterized by the presence of multiple functional groups, including acetoxy, bromo, and cyano groups, which contribute to its unique chemical properties and reactivity. It is primarily used in the biomedical industry for the synthesis of pharmacological agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule, followed by bromination and cyanation reactions. The precursor molecule, often a sugar derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The bromination step is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Finally, the cyanation reaction is performed using a cyanide source such as sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product with high purity .
化学反应分析
Types of Reactions
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromo or cyano groups, leading to the formation of new derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO)
Major Products Formed
科学研究应用
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Utilized in the development of new pharmacological agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials .
作用机制
The mechanism of action of (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can bind to active sites of enzymes, blocking their activity or altering their conformation. Additionally, the compound can participate in signaling pathways, modulating cellular responses and influencing gene expression .
相似化合物的比较
Similar Compounds
2,3,4,6-Tetra-O-acetyl-1-bromo-1-deoxy-beta-D-galactopyranosyl cyanide: Similar in structure but differs in the position of acetoxy groups and the sugar moiety.
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: Shares some functional groups but has a different core structure.
Pyrazoline Derivatives: Contains similar functional groups but differs in the overall molecular framework.
Uniqueness
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
属性
分子式 |
C15H18BrNO9 |
|---|---|
分子量 |
436.21 g/mol |
IUPAC 名称 |
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C15H18BrNO9/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(16,6-17)26-11/h11-14H,5H2,1-4H3 |
InChI 键 |
HTTKGSLSIQMYRG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)(C#N)Br)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)


![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-](/img/structure/B12068598.png)

![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)




![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)


